Scandium chloride hexahydrate, with the chemical formula ScCl₃·6H₂O, is an inorganic compound characterized by its white, crystalline appearance. This compound is highly soluble in water and exhibits deliquescent properties, meaning it can absorb moisture from the environment. Scandium chloride hexahydrate is notable for its high melting point and is primarily of interest in laboratory research and various industrial applications. As a Lewis acid, it can form complexes with water and other ligands, contributing to its reactivity and utility in chemical synthesis .
The biological implications of scandium chloride hexahydrate are noteworthy. It acts as a Lewis acid, enabling it to bind to metal-binding sites on enzymes and proteins. This binding can inhibit enzymatic activity by displacing essential metal ions. For example, in renal cells, exposure to this compound has been linked to nephrotoxicity, manifesting as reduced urine output and alterations in biomarkers such as β-2-microglobulin . Furthermore, its solubility in water suggests that its biological effects may be more pronounced in aqueous environments.
Scandium chloride hexahydrate can be synthesized through several methods:
Research on scandium chloride hexahydrate has explored its interactions with various ligands and biomolecules:
Scandium chloride hexahydrate can be compared with other similar scandium halides:
| Compound | Formula | Unique Features |
|---|---|---|
| Scandium fluoride | ScF₃ | Less soluble than scandium chloride; used in optics |
| Scandium bromide | ScBr₃ | More reactive than scandium chloride; used in synthesis |
| Scandium triiodide | ScI₃ | Heavier halide; exhibits different solubility properties |
| Scandium oxide | Sc₂O₃ | Used as a catalyst; less soluble than chlorides |
Scandium chloride hexahydrate stands out due to its high solubility and ability to form stable complexes with water and other ligands, making it particularly useful in both chemical synthesis and biological applications .
The conventional synthesis of scandium chloride hexahydrate predominantly utilizes scandium oxide as the starting material. This approach leverages the reactivity of scandium oxide with hydrochloric acid to produce the hydrated chloride salt, followed by controlled crystallization to yield the hexahydrate form [2]. The process is well-established and remains the primary method for laboratory and industrial-scale production.
The dissolution of scandium oxide in hydrochloric acid represents the foundational step in the conventional synthesis of scandium chloride hexahydrate. Scandium oxide, an insulating, high-melting-point solid with a cubic crystal structure, reacts with concentrated hydrochloric acid under heating to yield scandium chloride in its hydrated form [2]. The stoichiometry of the reaction can be represented as:
$$
\mathrm{Sc}2\mathrm{O}3 + 6\ \mathrm{HCl} + x\ \mathrm{H}2\mathrm{O} \rightarrow 2\ \mathrm{ScCl}3 \cdot n\mathrm{H}2\mathrm{O} + 3\ \mathrm{H}2\mathrm{O}
$$
This reaction is typically conducted under reflux conditions to ensure complete dissolution of scandium oxide. The temperature and concentration of hydrochloric acid are critical parameters, as they influence both the rate of dissolution and the degree of hydration of the resulting scandium chloride [2]. Excess hydrochloric acid is often employed to drive the reaction to completion and to prevent the formation of insoluble oxychloride byproducts.
Empirical studies have demonstrated that the dissolution process is highly efficient, with near-quantitative conversion of scandium oxide to the hydrated chloride salt under optimized conditions. The use of high-purity starting materials and deionized water is essential to minimize the incorporation of extraneous ions, which can adversely affect the purity of the final product [3]. The resulting solution contains scandium chloride in a range of hydration states, necessitating subsequent steps to isolate the desired hexahydrate.
| Parameter | Typical Range | Impact on Product Quality |
|---|---|---|
| Hydrochloric acid conc. | 6–12 mol/L | Higher concentrations favor complete dissolution |
| Temperature | 80–110 °C | Elevated temperatures accelerate dissolution |
| Reaction time | 2–6 hours | Sufficient time ensures complete conversion |
| Scandium oxide purity | ≥99.9% | Higher purity yields higher quality product |
| Water quality | Deionized | Minimizes contamination |
The acid dissolution process is generally robust; however, it requires careful control to avoid the formation of mixed oxychloride phases, which can occur if the solution is evaporated to dryness without appropriate precautions [2]. The presence of ammonium chloride as a drying aid has been reported to facilitate the removal of water without the concomitant formation of oxychlorides, thereby enhancing the purity of the anhydrous chloride [2] [3].
Following the dissolution of scandium oxide in hydrochloric acid, the resulting solution contains scandium chloride in various hydration states. The isolation of the hexahydrate form necessitates precise control over the crystallization and hydration processes. The crystallization step is typically achieved by slow evaporation of the solvent under controlled temperature and humidity conditions, allowing the selective formation of scandium chloride hexahydrate crystals [1] [6].
The degree of hydration is a function of both the concentration of the scandium chloride solution and the ambient conditions during crystallization. Rapid evaporation or high temperatures can lead to the formation of lower hydrates or even the anhydrous salt, whereas slow evaporation at moderate temperatures favors the formation of the hexahydrate [3]. The use of desiccators or humidity-controlled chambers is common practice to ensure reproducibility and consistency in the hydration state of the final product.
Research findings indicate that the crystallization process is highly sensitive to impurities, which can act as nucleation sites and alter the morphology and hydration state of the crystals. High-purity reagents and rigorous exclusion of contaminants are therefore essential for the preparation of high-quality scandium chloride hexahydrate [3]. The resulting crystals are typically white, deliquescent, and highly soluble in water, with a well-defined hexahydrate structure confirmed by X-ray diffraction and spectroscopic analyses [1] [6].
| Parameter | Typical Range | Effect on Hydration State |
|---|---|---|
| Solution concentration | 0.5–2 mol/L | Higher concentrations favor lower hydrates |
| Temperature | 20–40 °C | Moderate temperatures favor hexahydrate formation |
| Evaporation rate | Slow (days–weeks) | Slow rates favor well-formed crystals |
| Relative humidity | 40–60% | Controlled humidity stabilizes hexahydrate |
| Presence of NH₄Cl | Optional | Facilitates water removal during drying |
Advanced characterization techniques, including powder X-ray diffraction, thermogravimetric analysis, and electron microscopy, have been employed to confirm the phase purity and hydration state of the synthesized scandium chloride hexahydrate [3]. These studies underscore the importance of meticulous control over crystallization conditions to obtain the desired product with high reproducibility.
While conventional aqueous-phase synthesis remains the mainstay for scandium chloride hexahydrate production, advanced methodologies have been developed to address specific challenges related to purity, scalability, and control over physicochemical properties. These approaches include solvothermal synthesis in non-aqueous media and electrochemical reduction methods, each offering unique advantages and insights into the chemistry of scandium chloride.
Solvothermal synthesis represents a versatile approach for the preparation of metal halides, including scandium chloride hexahydrate, under controlled conditions of temperature and pressure in non-aqueous solvents. This methodology enables the manipulation of reaction parameters to tailor the morphology, crystallinity, and hydration state of the resulting product [4].
In a typical solvothermal synthesis, scandium precursors such as scandium nitrate or scandium acetate are reacted with a suitable chloride source (e.g., trimethylsilyl chloride or thionyl chloride) in a high-boiling organic solvent such as N,N-dimethylformamide or tetrahydrofuran. The reaction mixture is sealed in a Teflon-lined autoclave and heated to elevated temperatures (typically 80–200 °C) for several hours to days [4]. The closed system facilitates the dissolution and subsequent crystallization of scandium chloride under autogenous pressure, often yielding products with unique morphologies and hydration states.
The choice of solvent and reaction conditions exerts a profound influence on the nature of the product. Non-aqueous media can suppress hydrolysis and favor the formation of anhydrous or lower-hydrate forms of scandium chloride, while controlled introduction of water can be used to achieve the hexahydrate [4]. The solvothermal approach also enables the incorporation of organic ligands or templating agents, leading to the formation of hybrid materials such as metal-organic frameworks with scandium chloride nodes [4].
| Parameter | Typical Range | Impact on Product Properties |
|---|---|---|
| Precursor type | Sc(NO₃)₃, Sc(OAc)₃ | Determines purity and yield |
| Chloride source | Me₃SiCl, SOCl₂ | Influences reaction rate and byproducts |
| Solvent | DMF, THF, ethanol | Affects solubility and crystallization |
| Temperature | 80–200 °C | Higher temperatures favor crystallinity |
| Reaction time | 12–72 hours | Longer times improve yield and uniformity |
| Water content | Controlled addition | Determines hydration state |
Recent studies have demonstrated the utility of solvothermal synthesis in producing high-purity scandium chloride hexahydrate with tailored properties for specific applications, such as catalysis and materials science [4]. The method offers significant advantages in terms of product uniformity and scalability, although it requires specialized equipment and careful optimization of reaction parameters.
Electrochemical reduction represents a cutting-edge approach for the synthesis and modification of scandium chloride, particularly in the context of producing metallic scandium or lower-valent scandium chlorides from the trivalent chloride precursor [1] [5]. While not a direct route to scandium chloride hexahydrate, electrochemical methods are integral to the broader synthetic landscape, enabling the transformation of scandium chloride in molten or solution-phase electrolytes.
In a typical electrochemical reduction process, scandium chloride is dissolved in a suitable molten salt or high-conductivity solvent, and an electric current is applied to induce the reduction of scandium ions at the cathode. The process can be represented as:
$$
\mathrm{ScCl}_3 + 3e^- \rightarrow \mathrm{Sc} + 3\ \mathrm{Cl}^-
$$
The electrochemical window, current density, and electrolyte composition are critical parameters that determine the efficiency and selectivity of the reduction process [5]. For the preparation of scandium chloride hexahydrate, electrochemical methods are primarily employed as a means of purifying or modifying the oxidation state of scandium in solution, which can subsequently be rehydrated to yield the hexahydrate form.
Advanced research has explored the use of electrochemical reduction for the synthesis of novel scandium chloride-based materials, including mixed-valence chlorides and solid-state electrolytes [5]. The process offers precise control over the redox environment and enables the selective production of target compounds with minimal contamination.
| Parameter | Typical Range | Effect on Product Formation |
|---|---|---|
| Electrolyte composition | Molten salt, LiCl | Determines conductivity and selectivity |
| Temperature | 400–800 °C | High temperatures required for molten salts |
| Current density | 10–100 mA/cm² | Higher densities increase reduction rate |
| Electrochemical window | 0.9–4.3 V | Controls reduction and oxidation products |
| Electrode material | Graphite, platinum | Inert electrodes minimize side reactions |
Electrochemical reduction methods are particularly valuable for the preparation of high-purity scandium metal and for the synthesis of specialized scandium chloride derivatives. While not the primary route for the direct synthesis of scandium chloride hexahydrate, these methods complement traditional approaches by enabling advanced purification and modification strategies [1] [5].
A comparative analysis of the various synthetic methodologies for scandium chloride hexahydrate reveals distinct advantages and limitations associated with each approach. Conventional acid dissolution followed by controlled crystallization remains the most widely adopted method, owing to its simplicity, scalability, and high yield [2] [3]. However, it is susceptible to the formation of mixed oxychloride byproducts and requires meticulous control over drying and hydration conditions to obtain the pure hexahydrate.
Solvothermal synthesis in non-aqueous media offers enhanced control over product morphology and hydration state, as well as the potential for the incorporation of organic ligands and the formation of hybrid materials [4]. This approach is particularly advantageous for applications requiring tailored properties and high purity, although it is more complex and less amenable to large-scale production compared to conventional methods.
Electrochemical reduction methods, while not directly employed for the synthesis of scandium chloride hexahydrate, play a crucial role in the purification and modification of scandium chloride and its derivatives [1] [5]. These methods enable the production of high-purity scandium metal and specialized chlorides, complementing traditional synthetic strategies.
| Methodology | Yield | Purity | Scalability | Control over Hydration | Complexity | Typical Applications |
|---|---|---|---|---|---|---|
| Acid dissolution + crystallization | High | High | High | Moderate | Low | General laboratory and industrial use |
| Solvothermal synthesis | Moderate | Very High | Moderate | High | High | Advanced materials, catalysis |
| Electrochemical reduction | Variable | Very High | Moderate | Indirect | High | Purification, metal production |
The choice of synthetic methodology is ultimately dictated by the intended application, desired product characteristics, and available resources. For routine laboratory synthesis and industrial-scale production, acid dissolution followed by controlled crystallization remains the method of choice. For advanced research applications requiring precise control over product properties, solvothermal and electrochemical approaches offer significant advantages.
Extensive research has been conducted to elucidate the structural, thermal, and chemical properties of scandium chloride hexahydrate synthesized via various methodologies. Characterization techniques such as X-ray diffraction, thermogravimetric analysis, scanning electron microscopy, and spectroscopic methods have been employed to confirm the phase purity, hydration state, and morphological features of the product [1] [3] [4].
Powder X-ray diffraction studies have consistently demonstrated that scandium chloride hexahydrate crystallizes in a monoclinic structure, with well-defined lattice parameters and characteristic diffraction peaks. Thermogravimetric analysis reveals a stepwise loss of water molecules upon heating, corresponding to the sequential dehydration of the hexahydrate to lower hydrates and ultimately to the anhydrous salt [3]. Scanning electron microscopy images show that the crystals are typically prismatic or plate-like, with smooth surfaces and uniform size distribution.
Spectroscopic analyses, including infrared and Raman spectroscopy, confirm the presence of coordinated water molecules and chloride ions in the crystal lattice. The vibrational modes associated with O–H and Sc–Cl bonds are readily identifiable, providing further evidence of the hexahydrate structure [1] [6]. Elemental analysis and inductively coupled plasma mass spectrometry have been used to verify the chemical composition and purity of the product, with reported scandium contents exceeding 29% by weight and overall purities approaching 99.7% [3] [6].
| Technique | Key Findings |
|---|---|
| X-ray diffraction | Monoclinic structure, characteristic peaks |
| Thermogravimetric analysis | Stepwise dehydration, hexahydrate to anhydrous |
| Scanning electron microscopy | Prismatic/plate-like crystals, uniform morphology |
| Infrared/Raman spectroscopy | O–H and Sc–Cl vibrational modes |
| Elemental analysis | Scandium content >29%, purity >99.7% |
These findings underscore the importance of rigorous characterization in confirming the successful synthesis of scandium chloride hexahydrate and in ensuring its suitability for advanced applications.
Scandium chloride hexahydrate represents a fascinating example of transition metal hydrate chemistry, displaying complex structural features that arise from the unique properties of the scandium(III) ion. The compound exhibits a molecular formula of scandium chloride hexahydrate with a molecular weight of 259.40-259.41 grams per mole [1] [2] [3]. The material crystallizes as white to grayish-white crystalline aggregates that demonstrate pronounced hygroscopic behavior, readily absorbing moisture from the atmosphere due to its deliquescent nature [3] [4] [5].
The fundamental structural architecture of scandium chloride hexahydrate is dominated by octahedral coordination geometry around the scandium center. In aqueous solution, scandium(III) exists predominantly as the hexaaqua cation [Sc(H₂O)₆]³⁺, where the scandium ion maintains six-coordinate geometry with water molecules arranged in a regular octahedral configuration [6] [7]. This coordination environment is characterized by scandium-oxygen bond lengths typically ranging from 2.085 to 2.086 angstroms, as determined through extended X-ray absorption fine structure spectroscopy studies [7].
The solid-state structure reveals additional complexity through the formation of specific hydrated complexes. X-ray crystallographic investigations have identified the formation of trans-[ScCl₂(H₂O)₄]Cl·2H₂O as one of the predominant structural forms [8]. This complex maintains the six-coordinate octahedral geometry around scandium while incorporating both chloride ligands and coordinated water molecules in a trans configuration.
X-ray diffraction analysis of scandium chloride hexahydrate has provided detailed insights into the crystalline arrangements and structural parameters of this compound. The anhydrous scandium chloride crystallizes in the layered bismuth triiodide motif, featuring octahedral scandium centers arranged in a layered structure [8] [9]. However, the hexahydrate form exhibits significantly different structural characteristics due to the incorporation of water molecules into the crystal lattice.
Single-crystal X-ray diffraction studies have revealed that scandium chloride hexahydrate forms multiple distinct structural arrangements depending on crystallization conditions and hydration state. The most extensively characterized structure corresponds to the trans-[ScCl₂(H₂O)₄]Cl·2H₂O complex, which represents a specific coordination isomer where two chloride ions occupy trans positions in the octahedral coordination sphere, with four water molecules completing the coordination environment [8].
The crystallographic data indicates that the scandium ion maintains an approximate octahedral coordination geometry with slight distortions arising from the different electronic properties of chloride and water ligands. The scandium-oxygen bond distances in the hydrated structure range from 2.085 to 2.086 angstroms, consistent with typical values observed for scandium-water interactions in other hydrated scandium compounds [7].
The unit cell parameters and space group assignments vary depending on the specific hydrate structure formed. Related scandium compounds containing crown ether ligands have been characterized in various space groups, including orthorhombic systems with space group P 21 21 2, demonstrating the structural diversity possible in scandium coordination compounds [10].
The crystal structure of scandium chloride hexahydrate is extensively stabilized by complex hydrogen bonding networks that extend throughout the three-dimensional lattice. These hydrogen bonding interactions involve both coordinated water molecules and lattice water, creating an intricate network of intermolecular associations that significantly influence the physical properties and stability of the compound.
In the trans-[ScCl₂(H₂O)₄]Cl·2H₂O structure, hydrogen bonding occurs between the scandium-coordinated water molecules and both the chloride ions and additional lattice water molecules [8]. The coordinated water molecules act as hydrogen bond donors, with their hydrogen atoms forming directional interactions with chloride ions and oxygen atoms of neighboring water molecules.
Studies of related scandium compounds have revealed the formation of specific hydrogen bonding motifs. In scandium complexes with crown ethers, hydrogen bonding occurs between lattice water and scandium coordination units, creating extended supramolecular architectures [11]. These interactions typically involve O-H···O and O-H···Cl hydrogen bonds with characteristic distances and angles that reflect the strength and directionality of these interactions.
The hydrogen bonding network in scandium chloride hexahydrate contributes significantly to the overall crystal stability and influences the thermal behavior of the compound. The extensive hydrogen bonding helps explain the relatively low melting point of 63-66 degrees Celsius observed for the hexahydrate, as the disruption of these interactions accompanies the melting process [3] [4].
Hirshfeld surface analysis and fingerprint plot generation have been employed to characterize hydrogen bonding patterns in related scandium compounds, revealing the prevalence and importance of these interactions in determining crystal packing arrangements [12]. The hydrogen bonding networks often form ring-like structures, creating twelve-membered rings through paired hydrogen bonding interactions between adjacent molecular units.
The spectroscopic characterization of scandium chloride hexahydrate provides crucial information about the electronic structure, coordination environment, and vibrational properties of the compound. Multiple spectroscopic techniques have been employed to elucidate the molecular structure and dynamics of this complex hydrated system.
Raman spectroscopy has proven particularly valuable for characterizing the scandium-oxygen vibrational modes in scandium chloride hexahydrate, providing detailed information about the coordination geometry and electronic environment of the scandium center. The hexaaqua scandium(III) ion [Sc(H₂O)₆]³⁺ exhibits characteristic vibrational modes that can be analyzed using group theory and compared with experimental observations.
The most significant Raman-active mode corresponds to the totally symmetric breathing mode ν₁(a₁g) of the scandium-oxygen octahedron, observed at 442 wavenumbers [6]. This mode represents the symmetric stretching vibration of all six scandium-oxygen bonds simultaneously and provides direct information about the average bond strength and coordination environment symmetry. The relatively weak intensity and polarized nature of this band confirm the octahedral symmetry of the scandium coordination sphere.